![molecular formula C8H14F3NO2 B2869469 1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol CAS No. 866135-63-9](/img/structure/B2869469.png)

1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

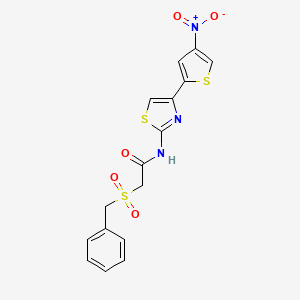

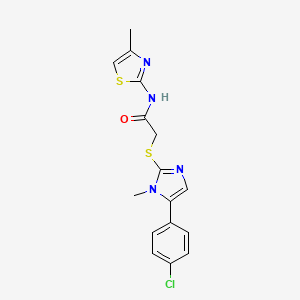

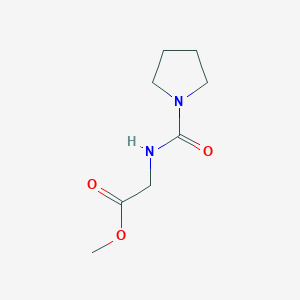

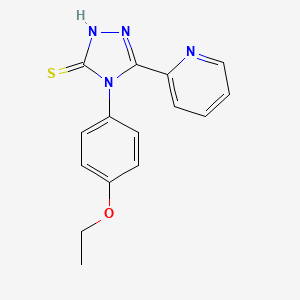

1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol is a chemical compound with the CAS Number: 866135-63-9 . It has a molecular weight of 213.2 and its molecular formula is C8H14F3NO2 . It is also known by its IUPAC name 1,1,1-trifluoro-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol .

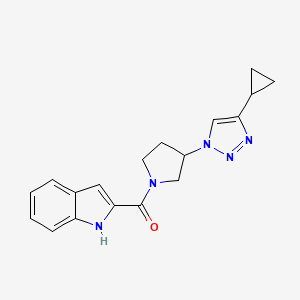

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H14F3NO2 . This indicates that the molecule is composed of 8 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis

This compound is a low melting solid .Scientific Research Applications

Influence on Miscibility with Water

A study by Fioroni et al. (2003) examined the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water, using 1,1,1-trifluoro-propan-2-ol (TFIP) as a case study. Through molecular dynamics simulation, they explored how CF3 and CH3 groups affect the behavior of these molecules in aqueous solutions, revealing the critical role of the organization of the hydration shell around these groups in determining miscibility behavior compared to other fluorinated compounds (Fioroni, Burger, Mark, & Roccatano, 2003).

Stereoselective Preparation of Derivatives

Zhu, Xing, and Zhu (2006) reported on the stereoselective preparation of trifluoromethyl-containing 1,4-oxathiolane derivatives through ring expansion reactions, highlighting the synthetic utility of such fluorinated compounds in organic chemistry and potential pharmaceutical applications (Zhu, Xing, & Zhu, 2006).

Electrophilic Reagents for Trifluoromethylthiolation

Shao et al. (2015) developed new, shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents. These reagents enable the easy installation of the trifluoromethylthio group at the desired positions of drug molecules at a late stage of development, improving the chemical and metabolic stability of the compounds (Shao, Xu, Lu, & Shen, 2015).

Schmitt et al. (2017) developed fluoroalkyl amino reagents for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, showcasing the versatility of these reagents in medicinal and agricultural chemistry by enabling the synthesis of important building blocks (Schmitt, Bouvet, Pégot, Panossian, Vors, Pazenok, Magnier, & Leroux, 2017).

Modification with Fluorine-containing Heterocycles

Sokolov and Aksinenko (2012) explored the reaction of methyl 3,3,3-trifluoro-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propionate with various 1,3-binucleophiles, leading to fluorine-containing heterocyclic derivatives. This work illustrates the potential of fluorine-modified compounds in developing biologically active molecules (Sokolov & Aksinenko, 2012).

Safety and Hazards

The safety information available for this compound indicates that it has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name |

1,1,1-trifluoro-3-(oxolan-2-ylmethylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2/c9-8(10,11)7(13)5-12-4-6-2-1-3-14-6/h6-7,12-13H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQYVJNPHNSTQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methoxymethyl)-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-4-carboxamide](/img/structure/B2869388.png)

![4-butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2869398.png)

![N-{3-[(4-{[(4-methylphenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]phenyl}-2-furamide](/img/structure/B2869399.png)

![N'-cyclopropyl-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2869400.png)

![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869401.png)

![2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869402.png)

![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2869407.png)

![tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2869409.png)